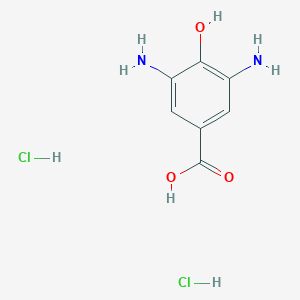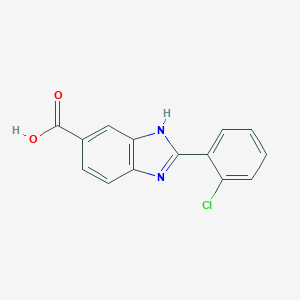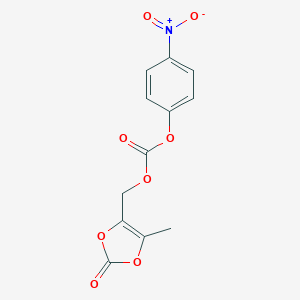
(5-Methyl-2-oxo-1,3-dioxol-4-YL)methyl 4-nitrophenyl carbonate
Vue d'ensemble
Description
The compound of interest, due to its complex structure and functional groups, is anticipated to have unique physical and chemical properties, making it a subject of scientific research. However, direct studies on this specific compound are limited. The analyses provided below draw on related compounds and chemical principles to infer the characteristics and behaviors of the compound.
Synthesis Analysis
The synthesis of compounds with similar structural features often involves multi-step reactions, utilizing principles such as nucleophilic substitution and carbonylation. For instance, the Hantzsch synthesis method has been applied to synthesize structurally related compounds through a one-pot process combining various precursors like diketones, aldehydes, and ammonium carbonate (Maru & Shah, 2013). Such methods are crucial for constructing the complex frameworks seen in these molecules.
Molecular Structure Analysis
X-ray diffraction is a powerful tool for analyzing the molecular structure of chemical compounds. It has been used to determine the crystal structure of related compounds, revealing details about their molecular geometry, bond lengths, and angles, which are essential for understanding their reactivity and properties (Maru & Shah, 2013). The presence of nitro groups and carbonates in these molecules can significantly affect their electronic structure and stability.
Chemical Reactions and Properties
Nitrophenyl carbonates participate in a variety of chemical reactions, including aminolysis, which involves the nucleophilic attack of amines on the carbonate group. This reaction can be influenced by factors such as the nature of the amine and the presence of electron-withdrawing or electron-donating groups on the phenyl ring, affecting the reaction rate and mechanism (Castro et al., 2002).
Applications De Recherche Scientifique
- Scientific Field: Environmental Science and Pollution Research
- Application Summary : This compound has been used in the fabrication of a porous and ionically surface-modified biochar-based alginate polymer networks composite (SBPC) for the removal of heavy metal ions in water .
- Methods of Application : The SBPC was fabricated through air drying. Characterization techniques were employed to evaluate the microstructure and adsorption mechanism .
- Results or Outcomes : The SBPC demonstrated high copper binding capacities (937.4 mg/g and 823.2 mg/g) through response surface methodology (RSM) and column studies. It showed remarkable stability, up to 10 desorption cycles, and achieved 98% Cu 2+ adsorption efficiency and 91.0% desorption .
- Scientific Field: Energy & Environmental Science
- Application Summary : This compound has been used in the in-situ polymerization of solid-state polymer electrolytes for lithium metal batteries .
- Methods of Application : The in-situ polymerization strategy can achieve good interfacial contact between solid-state polymer electrolytes (SPEs) and electrodes, significantly reducing the interfacial resistance .
- Results or Outcomes : The polymer solid-state lithium-metal batteries prepared by the in-situ polymerization strategy have good application prospects and potential to become the next generation of commercialized lithium batteries .
-
Scientific Field: Nanotechnology
- Application Summary : This compound has been used in the synthesis of metal oxide nanoparticles, which have a wide range of applications in various fields .
- Methods of Application : The synthesis of metal oxide nanoparticles involves several steps, including the selection of appropriate metal precursors, reducing agents, and stabilizing agents .
- Results or Outcomes : Metal oxide nanoparticles exhibit unique properties such as nonlinear optical properties, higher ductility at elevated temperatures, cold welding properties, superparamagnetic behavior, unique catalytic, sensitivity, and selective activity .
-
Scientific Field: Organic Chemistry
- Application Summary : This compound has been used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
- Methods of Application : The synthesis of indole derivatives involves several steps, including the selection of appropriate precursors, catalysts, and reaction conditions .
- Results or Outcomes : Indole derivatives have various biologically vital properties and play a main role in cell biology. They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Safety And Hazards
Propriétés
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO8/c1-7-10(21-12(15)19-7)6-18-11(14)20-9-4-2-8(3-5-9)13(16)17/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGIKNSLLFWGKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)O1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201177579 | |
| Record name | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-nitrophenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201177579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-2-oxo-1,3-dioxol-4-YL)methyl 4-nitrophenyl carbonate | |
CAS RN |
173604-87-0 | |
| Record name | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-nitrophenyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173604-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-nitrophenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201177579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl N-[(2S,3R)-3-hydroxypent-4-yn-2-yl]carbamate](/img/structure/B65795.png)
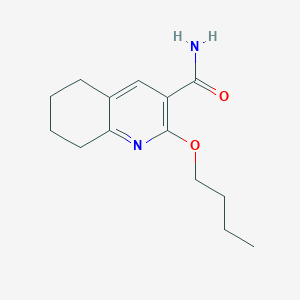
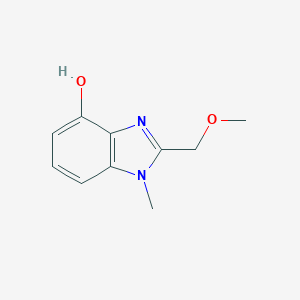
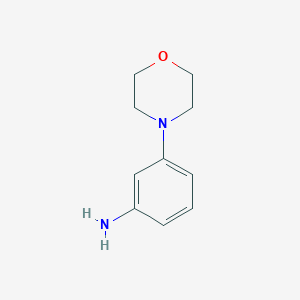
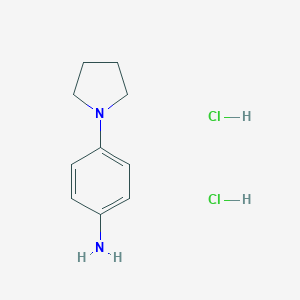
![Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine](/img/structure/B65808.png)
![1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone](/img/structure/B65810.png)
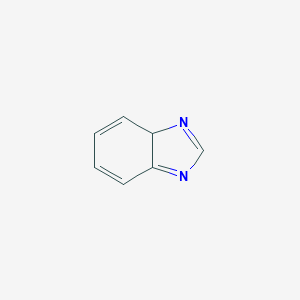
![2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B65813.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea](/img/structure/B65815.png)
![Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI)](/img/structure/B65816.png)
